

# Navigating the Supply and Purity Landscape of Ketotifen-d3 Fumarate: A Technical Guide

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## Compound of Interest

Compound Name: Ketotifen-d3Fumarate

Cat. No.: B15609530

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For researchers, scientists, and professionals in drug development, sourcing high-purity, well-characterized chemical compounds is a critical starting point for any successful study. This in-depth technical guide focuses on Ketotifen-d3 Fumarate, a deuterated analog of the well-known anti-allergic and mast cell stabilizing drug, Ketotifen. This guide provides an overview of suppliers, purity specifications, and the analytical methodologies employed for its characterization, alongside a detailed exploration of the parent compound's mechanism of action.

## Sourcing Ketotifen-d3 Fumarate: A Comparative Overview of Suppliers

Ketotifen-d3 Fumarate (CAS No. 1795138-23-6) is a specialized chemical and is available from a number of reputable suppliers that cater to the research and pharmaceutical industries. These suppliers often provide the compound with a certificate of analysis detailing its purity and characterization. Below is a summary of key information from various suppliers.

Supplier	Catalog Number	Molecular Formula	Molecular Weight ( g/mol )	Purity Specification
Simson Pharma Limited	K010008	C23H20D3NO5S	428.52	Certificate of Analysis provided with purchase. <a href="#">[1]</a>
SynZeal	SZ-K006D01	C19H16D3NOS : C4H4O4	312.4 : 116.1	Detailed COA & analytical data provided. <a href="#">[2]</a>
MedchemExpress	HY-112349S	C23H20D3NO5S	428.52	Not explicitly stated, used as a stable isotope. <a href="#">[3]</a>
TCI AMERICA	Not specified	Not specified	Not specified	>98.0% (T) (HPLC)
Pharmaffiliates	PA STI 055300	C23H20D3NO5S	428.52	Sample COA available upon request.
LGC Standards	TRC-K315102	Not specified	Not specified	Not explicitly stated.
GlpBio	Not specified	Not specified	Not specified	Not explicitly stated.

## Purity Specifications and Analytical Characterization

The purity of Ketotifen-d3 Fumarate is predominantly determined using High-Performance Liquid Chromatography (HPLC). While a specific certificate of analysis for the deuterated compound is not publicly available, a representative Certificate of Analysis for Ketotifen Fumarate from AbMole BioScience indicates a purity of >99% as determined by HPLC and consistency with the structure confirmed by H-NMR.[\[4\]](#) TCI AMERICA specifies a purity of greater than 98.0% for their Ketotifen Fumarate, also determined by HPLC.

## Representative Purity Specifications

Below is a table summarizing the typical purity specifications for Ketotifen Fumarate, which are expected to be similar for its deuterated analog.

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual Inspection
Purity (HPLC)	>98.0%	High-Performance Liquid Chromatography
Identity	Consistent with structure	<sup>1</sup> H-NMR, Mass Spectrometry
Solubility	Soluble in DMSO and water	Solubility Test

## Experimental Protocols: Purity Determination by HPLC

The following is a detailed, representative protocol for the determination of Ketotifen Fumarate purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), adapted from established methods. This method can be applied to Ketotifen-d3 Fumarate with appropriate validation.

**Objective:** To determine the purity of a Ketotifen Fumarate sample by assessing the area percentage of the principal peak relative to the total peak area in the chromatogram.

**Materials and Reagents:**

- Ketotifen Fumarate reference standard
- Ketotifen Fumarate sample
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Orthophosphoric acid (analytical grade)

- Water (HPLC grade)
- 0.45  $\mu\text{m}$  membrane filter

#### Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
- Sonicator
- Analytical balance

#### Chromatographic Conditions:

- Mobile Phase: Methanol and 10mM ammonium acetate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 30:70 (v/v) ratio.[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Detection Wavelength: 298 nm.[\[5\]](#)
- Column Temperature: Ambient
- Injection Volume: 10  $\mu\text{L}$

#### Procedure:

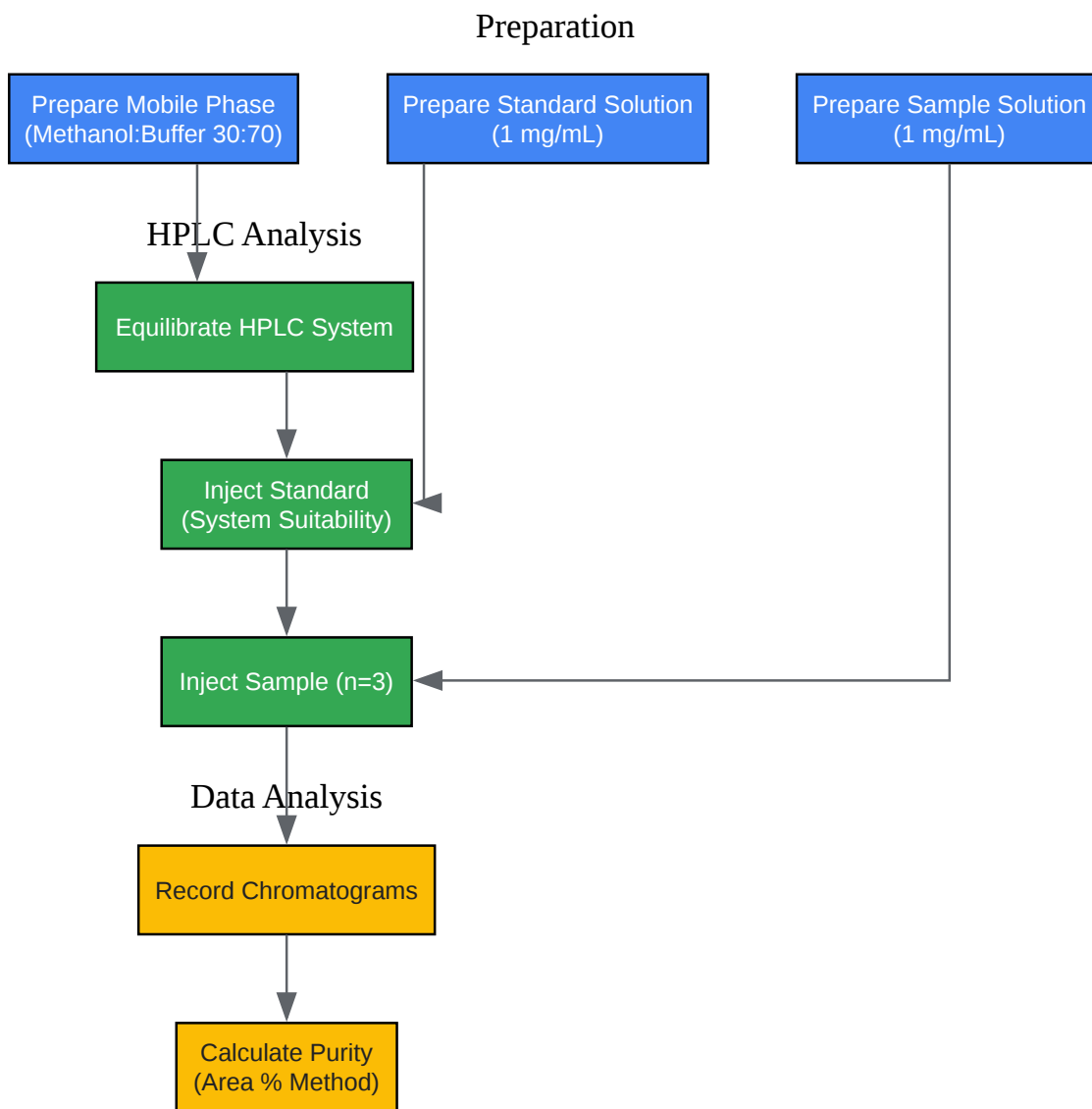
- Mobile Phase Preparation: Prepare the 10mM ammonium acetate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45  $\mu\text{m}$  membrane filter and degas by sonication for 15 minutes. Mix with methanol in the specified ratio.
- Standard Solution Preparation: Accurately weigh about 10 mg of the Ketotifen Fumarate reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

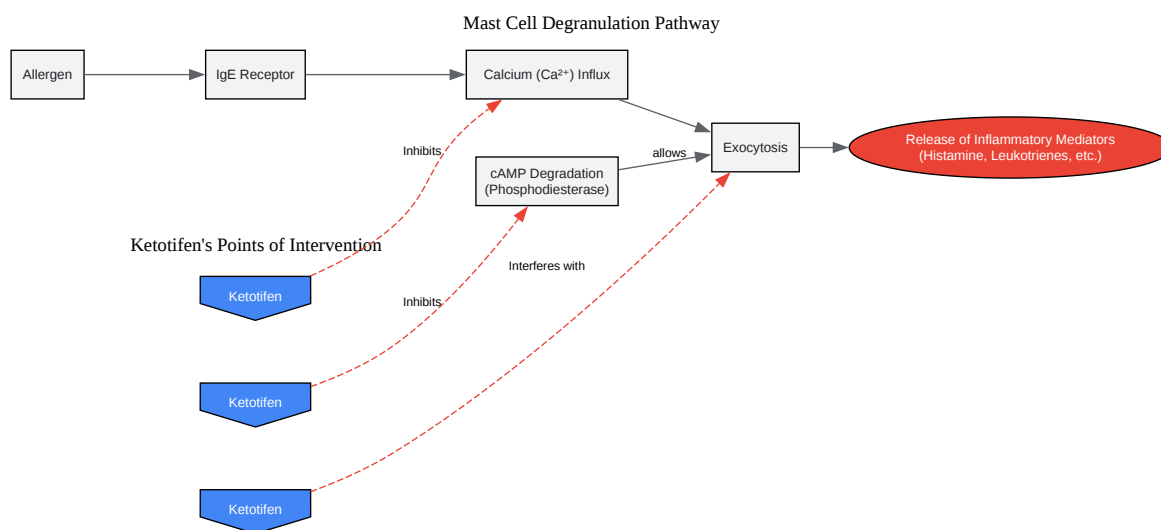
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Analysis:
  - Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  - Inject the standard solution to ensure proper system suitability (e.g., retention time, peak shape, and reproducibility).
  - Inject the sample solution in triplicate.
  - Record the chromatograms and integrate the peak areas.

Data Analysis:

Calculate the purity of the sample using the area percentage method:

$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$





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## References

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- To cite this document: BenchChem. [Navigating the Supply and Purity Landscape of Ketotifen-d3 Fumarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609530#ketotifen-d3-fumarate-supplier-and-purity-specifications]

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